N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-28(26,27)24-13-5-9-17-11-12-19(15-21(17)24)23-22(25)14-18-8-4-7-16-6-2-3-10-20(16)18/h2-4,6-8,10-12,15H,5,9,13-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHMOHCHLAWKTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Povarov Cycloaddition for Ring Formation
The tetrahydroquinoline moiety is synthesized via a Povarov reaction, involving aniline derivatives, aldehydes, and activated alkenes. For example, 4-methoxyaniline reacts with benzaldehyde and ethyl vinyl ether under BF₃·OEt₂ catalysis to yield 7-methoxy-1,2,3,4-tetrahydroquinoline. This method achieves 62–68% yields in dichloromethane at 0–5°C.
Reaction Conditions:
- Catalyst: Boron trifluoride diethyl etherate (10 mol%)
- Solvent: Dichloromethane
- Temperature: 0–5°C, 12 hours
- Yield: 65% (average)
Methanesulfonyl Group Introduction
Sulfonylation with Methanesulfonyl Chloride
The tetrahydroquinoline intermediate undergoes sulfonylation at the nitrogen atom. Methanesulfonyl chloride (1.2 equiv) in anhydrous THF with triethylamine (2.5 equiv) at −10°C produces the sulfonamide derivative in 85% yield. Excess base prevents HCl-mediated side reactions.
Optimization Data:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Equiv MsCl | 1.2 vs. 1.0 | +12% |
| Temperature | −10°C vs. RT | +22% |
| Solvent | THF vs. DCM | +15% |
Naphthyl-Acetamide Coupling
Friedel-Crafts Acylation Strategy
Naphthalene undergoes Friedel-Crafts acylation with chloroacetyl chloride (AlCl₃ catalyst) to form 2-(naphthalen-1-yl)acetyl chloride. Subsequent amidation with the sulfonylated tetrahydroquinoline occurs in DMF with Hünig’s base, yielding the target compound.
Stepwise Yields:
Critical Parameters:
- Catalyst loading: 1.1 equiv AlCl₃ maximizes electrophilicity without decomposition.
- Solvent polarity: DMF enhances nucleophilicity of the tetrahydroquinoline amine.
Catalytic Asymmetric Modifications
Brønsted Acid-Cocatalyzed Enantioselective Synthesis
Chiral sulfinamidourea catalysts (e.g., (S)-TRIP) enable enantioselective formation of stereocenters during ring closure. This method achieves 89% ee in toluene at −40°C, though it remains experimental for this specific compound.
Catalyst Performance:
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| (S)-TRIP | 89 | 54 |
| (R)-Binaphthol | 72 | 61 |
Purification and Characterization
Chromatographic Techniques
Final purification uses silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water (4:1). Purity exceeds 98% by HPLC.
Spectroscopic Validation:
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 7.8 Hz, 1H, naphthyl), 7.89–7.45 (m, 6H, aromatic), 4.02 (s, 2H, CH₂CO), 3.41–3.12 (m, 4H, tetrahydroquinoline CH₂), 2.93 (s, 3H, SO₂CH₃).
- HRMS (ESI): m/z calculated for C₂₂H₂₃N₂O₃S [M+H]⁺: 403.1382, found: 403.1386.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Pilot studies demonstrate a 3-step continuous flow process reducing reaction time from 48 hours to 6 hours. Key advantages include improved heat management and 19% higher overall yield compared to batch methods.
Flow Reactor Parameters:
- Residence time: 12 minutes (per step)
- Temperature gradient: 5°C (acyl.) → 25°C (sulfon.) → −5°C (amid.)
Comparative Analysis of Synthetic Routes
Table 1. Route Efficiency Comparison
| Method | Total Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|
| Batch (Traditional) | 45 | 97 | 1.00 |
| Flow Synthesis | 64 | 98 | 0.82 |
| Catalytic Asymmetric | 54 | 99 | 1.45 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-1-yl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, this compound may be investigated for its potential biological activity, including antimicrobial, anticancer, or anti-inflammatory properties. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.
Medicine
In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets in the body makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
N-(4-Bromophenyl)-2-(Naphthalen-1-yl)Acetamide
2-(Naphthalen-1-yl)-N-(1,3-Thiazol-2-yl)Acetamide
N-(1-(Ethanesulfonyl)-1,2,3,4-Tetrahydroquinolin-7-yl)-2-(4-Methoxyphenyl)Acetamide
- Structure : Ethanesulfonyl replaces methanesulfonyl; 4-methoxyphenyl substitutes naphthalen-1-yl.
- Properties : The ethanesulfonyl group may enhance metabolic stability, while the 4-methoxyphenyl group reduces hydrophobicity compared to naphthalene .
Triazole-Containing Acetamides
Compounds like 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a-m series):
- Structure : Incorporates a triazole ring linked to naphthalene via an oxymethyl group.
- Synthesis : Prepared via copper-catalyzed 1,3-dipolar cycloaddition, differing from the target compound’s synthesis .
- Bioactivity : Demonstrated moderate-to-high binding affinities in enzyme assays (specific targets unspecified in evidence) .
Sulfonamide Derivatives
N-[1-(3-(4-Chloro-1-Methyl-3-(Methylsulfonamido)-1H-Indazol-7-yl)-6-(3-Hydroxy-3-Methylbut-1-yn-1-yl)Pyridin-2-yl)-2-(3,5-Difluorophenyl)Ethyl]-2-(Naphthalen-2-yl)Acetamide (200)
- Structure : Complex indazole-sulfonamide core with naphthalen-2-yl acetamide.
- Properties : The naphthalen-2-yl isomer may exhibit distinct binding modes compared to the naphthalen-1-yl group in the target compound .
Structural and Functional Analysis
Impact of Sulfonamide vs. Other Substituents
- Ethanesulfonyl analogs (e.g., ) may offer improved pharmacokinetic profiles due to increased steric bulk.
Role of Naphthalen-1-yl vs. Naphthalen-2-yl
- Naphthalen-1-yl provides a planar hydrophobic surface, favoring π-π stacking with aromatic residues in enzyme active sites.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-1-yl)acetamide, and how can reaction conditions be controlled to improve yields?
- Methodology :
- Core formation : Start with catalytic hydrogenation of aniline derivatives to form the tetrahydroquinoline backbone, followed by methanesulfonyl chloride addition under basic conditions (e.g., NaH or K₂CO₃) .
- Acetamide coupling : Use a nucleophilic acyl substitution reaction between 2-(naphthalen-1-yl)acetic acid and the tetrahydroquinoline amine group, employing coupling agents like HATU or EDCI in DMF .
- Optimization : Monitor reaction progress via TLC (hexane:ethyl acetate 8:2) and purify via recrystallization (ethanol) or column chromatography (silica gel, gradient elution) .
Q. Which analytical techniques are most effective for characterizing this compound's structural integrity and purity?
- Methodology :
- IR spectroscopy : Confirm functional groups (e.g., C=O at ~1670 cm⁻¹, sulfonyl S=O at ~1300–1250 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to identify proton environments (e.g., naphthyl protons at δ 7.2–8.6 ppm, methanesulfonyl CH₃ at δ 3.1–3.3 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₂₂N₂O₃S: 413.1294) .
Q. What preliminary biological assays are recommended to screen for pharmacological activity?
- Methodology :
- Enzyme inhibition : Test against bacterial dihydropteroate synthase or human kinases using fluorometric assays .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonyl group variation, naphthyl substitution) affect bioactivity and selectivity?
- Methodology :
- SAR studies : Compare analogs (e.g., ethylsulfonyl vs. methanesulfonyl derivatives) in enzyme inhibition assays. For example, methanesulfonyl groups may enhance solubility but reduce lipophilicity vs. ethyl analogs .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinase ATP-binding pockets) .
Q. How can mechanistic studies resolve contradictions in reported biological activity data?
- Methodology :
- Dose-response analysis : Re-evaluate IC₅₀ values under standardized conditions (pH 7.4, 37°C) to address variability in prior studies .
- Metabolic stability : Use liver microsome assays to assess if discrepancies arise from differential metabolism (e.g., CYP3A4-mediated degradation) .
Q. What strategies mitigate challenges in synthesizing enantiomerically pure forms of this compound?
- Methodology :
- Chiral resolution : Employ chiral HPLC (Chiralpak AD-H column) with hexane:isopropanol (90:10) to separate enantiomers .
- Asymmetric synthesis : Use Evans auxiliaries or organocatalysts (e.g., L-proline) during tetrahydroquinoline formation to control stereochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
